molecular formula C7H9NO2 B1666316 4-Amino-2-methoxyphenol CAS No. 52200-90-5

4-Amino-2-methoxyphenol

Cat. No.: B1666316
CAS No.: 52200-90-5
M. Wt: 139.15 g/mol
InChI Key: MCNBYOWWTITHIG-UHFFFAOYSA-N
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Description

4-Amino-2-methoxyphenol is an organic compound with the molecular formula C7H9NO2. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a methoxy group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Amino-2-methoxyphenol has a wide range of applications in scientific research:

Future Directions

Phenolic compounds like 4-Amino-2-methoxyphenol have potential applications in various industries, including plastics, adhesives, and coatings . They also have potential biological activities, including anti-tumor and anti-inflammatory effects . Future research could focus on developing more potent compounds that act via similar mechanisms .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-methoxyphenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Additionally, individual factors such as age, sex, genetics, and health status can influence how the compound is absorbed, distributed, metabolized, and excreted in the body, thereby affecting its overall efficacy.

Biochemical Analysis

Biochemical Properties

It is known that the compound has three active sites: a hydroxyl group, an allylic group, and an aromatic group . These active sites could potentially interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

4-Amino-2-methoxyphenol has been shown to have anti-inflammatory effects on human airway cells . It inhibits the expression of various cytokines, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, and CXCL10 . This suggests that this compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that the compound may act post-transcriptionally by inhibiting the binding of the RNA-binding protein HuR to mRNA . This could potentially lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound has significant anti-inflammatory activity, with an IC50 value of 410 μM . This suggests that the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its structure and known biochemical properties, it is possible that the compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is possible that the compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that the compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-methoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 2-methoxyphenol, the amino group can be introduced through a series of reactions involving nitration, reduction, and subsequent substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes. These methods ensure high yield and purity of the final product. The specific details of these processes are proprietary to the manufacturers and may involve the use of specialized catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, which have significant applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBYOWWTITHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200245
Record name Phenol, 4-amino-2-methoxy-
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-90-5
Record name 4-Amino-2-methoxyphenol
Source CAS Common Chemistry
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Record name 4-Aminoguaiacol
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Record name 52200-90-5
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Record name Phenol, 4-amino-2-methoxy-
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Record name 4-Amino-2-methoxyphenol
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Record name 4-AMINOGUAIACOL
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Synthesis routes and methods I

Procedure details

This compound was prepared from 4-nitro-2-methoxyphenol (10.0 g, 59.1 mmol) in the manner described for 4-amino-3-fluorophenol, affording 5.20 g (56.9%) of 4-amino-2-methoxyphenol as a dark brown solid. 1H-NMR (DMSO-d6) δ 7.79 (br s, 1H), 6.44 (d, J=8.1 Hz, 1H), 6.21 (d, J=2.4 Hz, 1H), 5.97 (dd, J=8.4, 2.4 Hz, 1H), 4.43 (br s, 2H), 3.65 (s, 3H); TLC (66% EtOAc/Hex), Rf=0.42.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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